molecular formula C13H12FNO B1406971 3-Fluoro-5-p-tolyloxy-phenylamine CAS No. 1511709-95-7

3-Fluoro-5-p-tolyloxy-phenylamine

Cat. No. B1406971
CAS RN: 1511709-95-7
M. Wt: 217.24 g/mol
InChI Key: QDBVKGFTTYCYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-p-tolyloxy-phenylamine, also known as 3F-5-TPA, is a synthetic compound used in various scientific research applications. It is a derivative of phenylamine, which is an aromatic amine with a benzene ring and an amino group. 3F-5-TPA is an important research tool for studying the biochemical and physiological effects of drugs, and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Biomarker Detection in Urine : Phenylamine, closely related to 3-Fluoro-5-p-tolyloxy-phenylamine, has been utilized in the development of a probe for detecting its biological metabolite in human urine. This probe, based on a lanthanide functionalized organic-inorganic hybrid material, demonstrates excellent sensitivity and selectivity for p-aminophenol (PAP), a metabolite of phenylamine. This advancement could serve as a potential diagnostic tool for home monitoring of PAP (Si-Jia Qin & B. Yan, 2018).

  • Neurotransmitter Monitoring : In a study involving 3,4-Dihydroxy-5-fluorophenylalanine (a compound similar to 3-Fluoro-5-p-tolyloxy-phenylamine), its potential as an analogue of dopa was explored. The study found that this compound could be used in direct external measurements of storage, degradation, and turnover of intracerebral dopamine, providing insights into neurotransmitter metabolism in fully conscious primates (E. Garnett et al., 1978).

  • Cancer Treatment Response Evaluation : Research involving 3,4-dihydroxy-6-[18F]-fluoro-l-phenylalanine (similar to 3-Fluoro-5-p-tolyloxy-phenylamine) has been used to evaluate treatment response in patients with recurrent malignant glioma undergoing antiangiogenic therapy. This study highlights the potential of such compounds in assessing progression-free survival and overall survival in cancer patients (Johannes Schwarzenberg et al., 2014).

  • Presynaptic Dopaminergic Function in Psychosis : Fluorinated analogues of 3,4-dihydroxyphenylalanine, closely related to 3-Fluoro-5-p-tolyloxy-phenylamine, were studied for their ability to probe presynaptic dopaminergic function. Such studies are crucial in understanding the role of dopaminergic abnormalities in psychosis and other neurological disorders (A. Egerton et al., 2013).

properties

IUPAC Name

3-fluoro-5-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-2-4-12(5-3-9)16-13-7-10(14)6-11(15)8-13/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVKGFTTYCYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-p-tolyloxy-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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